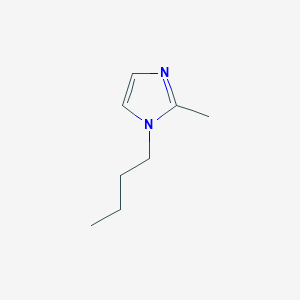
1-Butyl-2-méthylimidazole
Vue d'ensemble
Description
1-Butyl-2-methylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The presence of a butyl group at the first position and a methyl group at the second position of the imidazole ring makes 1-Butyl-2-methylimidazole unique. This compound is known for its versatility and is used in various scientific and industrial applications.
Applications De Recherche Scientifique
1-Butyl-2-methylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of ionic liquids, which are used as solvents and catalysts in green chemistry applications.
Mécanisme D'action
Target of Action
1-Butyl-2-methylimidazole is a nitrogen heterocycle that acts as an N-coordinated ligand . Ligands are molecules that bind to other (usually larger) molecules, and in this case, 1-Butyl-2-methylimidazole can bind to a target molecule and influence its behavior.
Mode of Action
This interaction can induce changes in the target molecule, potentially altering its function or activity .
Biochemical Pathways
For instance, they are integral components of many enzymes and proteins, and they participate in the synthesis of nucleic acids .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It’s known that the compound is used in the synthesis of a cationic cyclodextrin, which is used in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis . This suggests that 1-Butyl-2-methylimidazole may have applications in biochemical research and pharmaceutical manufacturing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butyl-2-methylimidazole can be synthesized through several methods. One common method involves the alkylation of 2-methylimidazole with butyl halides under basic conditions. The reaction typically proceeds as follows:
Reagents: 2-methylimidazole, butyl bromide or butyl chloride, and a base such as potassium carbonate.
Conditions: The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures (around 80-100°C) for several hours.
Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring, followed by alkylation to introduce the butyl group.
Industrial Production Methods
Industrial production of 1-Butyl-2-methylimidazole often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in scaling up the production while maintaining cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-2-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butyl group, where the butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of 1-Butyl-2-methylimidazole.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
1-Butyl-2-methylimidazole can be compared with other imidazole derivatives such as:
1-Butylimidazole: Lacks the methyl group at the second position, which can influence its reactivity and applications.
2-Methylimidazole: Lacks the butyl group, making it less hydrophobic and altering its solubility and interaction with other molecules.
1-Benzyl-2-methylimidazole: Contains a benzyl group instead of a butyl group, which can significantly change its chemical properties and applications.
The uniqueness of 1-Butyl-2-methylimidazole lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for a variety of specialized applications.
Propriétés
IUPAC Name |
1-butyl-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-3-4-6-10-7-5-9-8(10)2/h5,7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLZPGRDRYCVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307969 | |
| Record name | 1-butyl-2-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13435-22-8 | |
| Record name | 1-Butyl-2-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13435-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 200686 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013435228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13435-22-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-butyl-2-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-2-methylimidazol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Butyl-2-methylimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ35BVE6F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-butyl-2-methylimidazole influence its ability to form complexes with metal ions compared to its hydroxyl-containing counterpart?
A1: The presence of a hydroxymethyl group in 1-butyl-2-hydroxymethylimidazole significantly impacts its complexation behavior with metal ions compared to 1-butyl-2-methylimidazole. Research [] indicates that the oxygen atom of the hydroxymethyl group in 1-butyl-2-hydroxymethylimidazole can directly interact with metal ions, leading to the formation of more stable complexes. This additional interaction shifts the equilibrium towards six-coordination, favoring octahedral complex structures, particularly for Cobalt(II) and Zinc(II). In contrast, 1-butyl-2-methylimidazole, lacking this hydroxymethyl group, exhibits a different coordination behavior, with both tetrahedral and octahedral species observed depending on the metal ion.
Q2: Can 1-butyl-2-methylimidazole act as a building block for synthesizing complex inorganic materials?
A2: Yes, 1-butyl-2-methylimidazole can act as a ligand in the formation of intricate chalcogenidometalate structures. In a study focusing on ionothermal synthesis [], 1-butyl-2-methylimidazole (denoted as Bim in the study) plays a crucial role as a ligand, coordinating to Indium atoms within discrete supertetrahedral [In10Q16Cl3(Bim)]5– units (Q = S, Se, Te). These units are stabilized within the larger structure by [Bmmim]+ cations, originating from the ionic liquid solvent 1-butyl-2,3-dimethylimidazolium (Bmmim). This highlights the capability of 1-butyl-2-methylimidazole to participate in the controlled assembly of novel inorganic materials with tunable properties.
Q3: What analytical techniques are commonly employed to study the interactions between 1-butyl-2-methylimidazole and metal ions?
A3: Research often utilizes a combination of potentiometric and spectrophotometric methods to investigate the interactions between 1-butyl-2-methylimidazole and metal ions []. Potentiometry allows for the precise determination of stability constants for the metal complexes formed, providing insights into the strength of these interactions. Simultaneously, spectrophotometry provides information about the changes in absorbance or transmission of light through the solution, which can be correlated to the formation and nature of the metal-ligand complexes. This combined approach offers a comprehensive understanding of the coordination chemistry between 1-butyl-2-methylimidazole and various metal ions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
